molecular formula C10H15BrN2O B2444700 1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine CAS No. 414881-72-4

1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine

Cat. No.: B2444700
CAS No.: 414881-72-4
M. Wt: 259.147
InChI Key: SPPPWVPXURIZMU-UHFFFAOYSA-N
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Description

1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine is a chemical compound with the molecular formula C10H15BrN2O. It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the pharmaceutical industry. The presence of the bromofuran moiety in its structure makes it an interesting compound for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine typically involves the reaction of 5-bromofuran-2-carbaldehyde with 4-methylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for the efficient and scalable production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of continuous flow synthesis also helps to minimize the formation of by-products and improve the overall yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The bromofuran moiety can interact with enzymes and receptors, leading to the modulation of their activity. The piperazine ring can also interact with various biological targets, contributing to the compound’s overall biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the bromofuran and piperazine moieties in its structure. This combination imparts distinct chemical and biological properties to the compound, making it a valuable tool in various scientific research applications .

Properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-12-4-6-13(7-5-12)8-9-2-3-10(11)14-9/h2-3H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPPWVPXURIZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A round-bottomed flask was charged with 1-methylpiperazine (2.02 mL, 18.2 mmol), 5-bromofuran-2-carbaldehyde (3.03 g, 17.3 mmol), and CH2Cl2 (30 mL). The reaction mixture was stirred for 30 minutes, and then sodium triacetoxy borohydride (4.77 g, 22.5 mmol) was added slowly over five minutes. The reaction mixture was stirred at room temperature for 4 hours, then poured into Na2CO3 (100 mL) and extracted with CH2Cl2 (2×100 mL). The combined organic layers were dried over sodium sulfate, filtered and concentrated to provide the product (2.35 g, 50%) as an orange solid. LRMS (esi pos) m/e 260 (M+1).
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2.02 mL
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100 mL
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Yield
50%

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